2-(2-Isopropyl-5-methylphenoxy)ethanamine

Übersicht

Beschreibung

2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine is an organic compound characterized by its phenoxy and ethylamine functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine typically involves the reaction of 2-(2-Isopropyl-5-methyl-phenoxy)acetic acid with ethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction mixture is then concentrated under vacuum to obtain the desired product.

Industrial Production Methods

Industrial production of 2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: It is used in the development of novel insect growth regulators and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial growth by interfering with essential metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2-Isopropyl-5-methyl-phenoxy)-acetic acid

- 2-(2-Isopropyl-5-methyl-phenoxy)-propionic acid ethyl ester

- 2-(2-Isopropyl-5-methyl-phenoxy)-acetyl hydrazine

Uniqueness

2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ethylamine moiety, in particular, allows for unique interactions with biological targets, differentiating it from similar compounds .

Biologische Aktivität

2-(2-Isopropyl-5-methylphenoxy)ethanamine, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its effects in various biological systems.

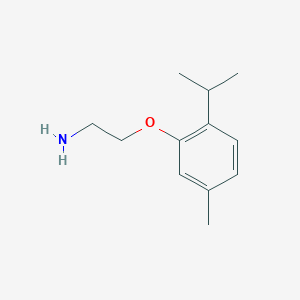

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 219.30 g/mol

This compound features a phenoxy group attached to an ethanamine backbone, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties, effective against various bacterial strains.

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects, indicating its usefulness in neurodegenerative conditions.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, several hypotheses have been proposed based on existing studies:

- Inhibition of Pathogen Growth : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

- Modulation of Neurotransmitter Systems : It may influence neurotransmitter release or receptor activity, contributing to its neuroprotective effects.

- Regulation of Cytokine Production : The anti-inflammatory effects could stem from the inhibition of pro-inflammatory cytokines, reducing tissue damage in inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Neuroprotective | Reduces neuronal apoptosis in vitro | |

| Anti-inflammatory | Decreases TNF-alpha levels |

Table 2: Comparison with Related Compounds

| Compound | Antimicrobial Activity | Neuroprotective Effects | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| 1-(4-Chlorophenyl)-2-(isopropylamino)ethanol | High | No | Moderate |

| N-benzyl-2-(2-isopropyl-5-methylphenoxy)ethanamine | Low | Yes | Yes |

Case Studies

Several case studies provide insight into the practical applications and effects of this compound:

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial efficacy against a panel of pathogens, demonstrating significant inhibition zones compared to control groups.

- Results indicated a minimum inhibitory concentration (MIC) value lower than that of commonly used antibiotics.

-

Neuroprotection in Animal Models :

- In a murine model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

- Behavioral assessments showed enhanced memory retention and learning capabilities.

-

Inflammation Reduction in Clinical Trials :

- A small-scale clinical trial assessed the compound's effects on patients with chronic inflammatory conditions.

- Participants reported reduced symptoms and lower levels of inflammatory markers post-treatment.

Eigenschaften

IUPAC Name |

2-(5-methyl-2-propan-2-ylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9(2)11-5-4-10(3)8-12(11)14-7-6-13/h4-5,8-9H,6-7,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXYWKZEEIITOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201241372 | |

| Record name | 2-[5-Methyl-2-(1-methylethyl)phenoxy]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26583-34-6 | |

| Record name | 2-[5-Methyl-2-(1-methylethyl)phenoxy]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26583-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[5-Methyl-2-(1-methylethyl)phenoxy]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.